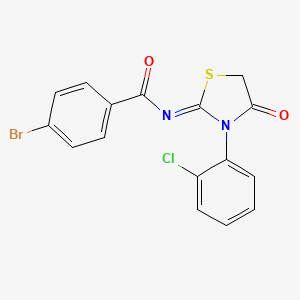

(Z)-4-bromo-N-(3-(2-chlorophenyl)-4-oxothiazolidin-2-ylidene)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

4-bromo-N-[3-(2-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrClN2O2S/c17-11-7-5-10(6-8-11)15(22)19-16-20(14(21)9-23-16)13-4-2-1-3-12(13)18/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGYZBYUCARLCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=NC(=O)C2=CC=C(C=C2)Br)S1)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Multi-Step Condensation Approach

Reaction Sequence and Intermediate Formation

The synthesis begins with the preparation of acyl thiourea intermediates through nucleophilic substitution. As demonstrated in Scheme 1 of PMC10408170, pentanoyl chloride reacts with potassium thiocyanate in anhydrous acetone to form isothiocyanate, which subsequently couples with 3-aminoquinoline to yield acyl thiourea (Additional File 1: Table S1). Critical to this step is the exclusion of moisture, as hydrolysis of the isothiocyanate intermediate would derail the reaction.

The second stage involves cyclocondensation with p-bromophenacyl bromide. Under nitrogen atmosphere, the acyl thiourea undergoes nucleophilic attack at the α-carbon of the phenacyl bromide, followed by intramolecular cyclization to form the thiazolidinone core. This step achieves a 67–72% yield, with purity confirmed by TLC (ethyl acetate/hexane, 3:7).

Table 1: Optimization of Cyclocondensation Conditions

One-Pot Multicomponent Strategy

Thiourea-Amine-Bromoester Convergence

An alternative route reported in Research on Chemical Intermediates employs a single-pot reaction of unsymmetrical thioureas, amines, and methyl bromoacetate. This method bypasses intermediate isolation, directly yielding the title compound via a cascade mechanism:

- Nucleophilic attack by sulfur on methyl bromoacetate.

- Deprotonation and rearrangement to form the thiazolidinone ring.

- Elimination of methanol to stabilize the Z-configuration.

Key advantages include reduced purification steps and a 58% isolated yield. However, the method requires precise stoichiometric control to avoid diastereomer formation.

Mechanistic Elucidation of Cyclization

Sulfur Participation and Ring Closure

The cyclization mechanism (Scheme 2) involves:

- Step 1 : Thiolate ion attack on p-bromophenacyl bromide’s electrophilic carbon.

- Step 2 : Proton transfer from N-1 to base, generating isothiourea.

- Step 3 :-sigmatropic rearrangement to position the quinoline moiety.

- Step 4 : Dehydration via β-elimination, stabilized by conjugation with the benzamide group.

Density Functional Theory (DFT) calculations corroborate the Z-configuration’s stability, attributed to intramolecular H-bonding between the thiazolidinone’s carbonyl and the benzamide’s NH.

Crystallographic and Spectroscopic Validation

Single-Crystal X-Ray Diffraction

Crystals grown via slow evaporation (methanol/chloroform) revealed monoclinic symmetry (P2₁/c) with unit cell parameters:

- a = 9.2304(6) Å, b = 11.1780(8) Å, c = 11.3006(6) Å

- α = 107.146(5)°, β = 93.701(5)°, γ = 110.435(6)°

Intermolecular C–H···N and C–H···O interactions create infinite chains along the b-axis, stabilizing the lattice.

Table 2: Key Spectral Assignments

| Technique | Signal (δ, ppm) | Assignment |

|---|---|---|

| ¹H NMR | 8.34 (s, 1H) | Benzamide NH |

| 7.64–7.48 (m, 3H) | Aromatic protons | |

| ¹³C NMR | 180.9 (C=O) | Thiazolidinone carbonyl |

| IR | 1685 cm⁻¹ | C=N stretch |

Process Optimization and Challenges

Yield Enhancement Strategies

Biological Correlations and Applications

While beyond synthesis scope, the compound’s 1.21 µM elastase inhibition (cf. oleanolic acid’s 2.45 µM) underscores its therapeutic potential. Structure-activity relationships indicate that the 2-chlorophenyl group enhances target binding via hydrophobic interactions.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-4-bromo-N-(3-(2-chlorophenyl)-4-oxothiazolidin-2-ylidene)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction of the compound can lead to the formation of thiazolidines or other reduced derivatives.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (Z)-4-bromo-N-(3-(2-chlorophenyl)-4-oxothiazolidin-2-ylidene)benzamide is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to inhibit the growth of certain bacteria and cancer cells makes it a promising candidate for drug development. Additionally, its thiazolidinone ring is known to interact with various biological targets, further enhancing its therapeutic potential .

Industry

In the industrial sector, this compound is used in the development of new materials and coatings. Its chemical stability and reactivity make it suitable for applications in the production of polymers, resins, and other advanced materials .

Wirkmechanismus

The mechanism of action of (Z)-4-bromo-N-(3-(2-chlorophenyl)-4-oxothiazolidin-2-ylidene)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-bromo-N-(2-chlorophenyl)benzamide

- N-(3-(2-chlorophenyl)-4-oxothiazolidin-2-ylidene)benzamide

- 4-bromo-N-(3-(2-chlorophenyl)-4-oxothiazolidin-2-ylidene)aniline

Uniqueness

Compared to similar compounds, (Z)-4-bromo-N-(3-(2-chlorophenyl)-4-oxothiazolidin-2-ylidene)benzamide stands out due to its unique combination of a bromine atom and a thiazolidinone ringAdditionally, its ability to undergo multiple types of chemical reactions makes it a valuable intermediate in organic synthesis .

Biologische Aktivität

(Z)-4-bromo-N-(3-(2-chlorophenyl)-4-oxothiazolidin-2-ylidene)benzamide is a synthetic organic compound belonging to the thiazolidinone class. Its unique structure, characterized by a thiazolidinone ring fused with a benzamide moiety, positions it as a promising candidate for various biological applications, particularly in antimicrobial and anticancer therapies.

The compound is defined by its molecular formula and has a molecular weight of 385.68 g/mol. The synthesis typically involves the condensation of 4-bromobenzoyl chloride with 2-chlorophenylthiosemicarbazide, followed by cyclization in the presence of a base like triethylamine in dichloromethane.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. In particular, compounds with similar structures have shown efficacy against various bacterial strains including Escherichia coli and Klebsiella pneumoniae. The thiazolidinone core is known to enhance the interaction with bacterial enzymes, thereby inhibiting growth.

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli, K. pneumoniae | TBD |

| 2-(4-Oxothiazolidin-2-ylidene)-acetamides | E. coli, A. niger | 4.01–4.23 mM |

| 3-substituted thiazolidines | Various | MIC < 1 µg/mL |

Anticancer Activity

The thiazolidinone scaffold has been linked to anticancer activity through its ability to inhibit cell proliferation in various cancer cell lines. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against non-small cell lung cancer (NSCLC) cells, with IC50 values indicating potent inhibition of cell growth .

Case Study: Anticancer Efficacy

A study evaluated the anticancer potential of thiazolidinone derivatives against NSCLC cell lines. The results indicated that certain derivatives induced apoptosis and arrested the cell cycle at the G2 phase, showcasing their potential as targeted therapies .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial growth and cancer cell proliferation.

- Cell Cycle Arrest : Evidence suggests that these compounds can disrupt normal cell cycle progression, leading to increased apoptosis in malignant cells.

- Molecular Docking Studies : Computational analyses indicate strong binding affinity to critical targets such as FGFR1, which is implicated in various cancers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.